Tenofovir
Overview
Description
Tenofovir is a nucleotide analog used primarily in the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. It is an acyclic nucleotide diester analog of adenosine monophosphate, which allows it to inhibit viral replication by targeting viral enzymes . This compound is available in two prodrug forms: this compound disoproxil and this compound alafenamide, which enhance its oral bioavailability .
Mechanism of Action
Target of Action
Tenofovir is a nucleotide analog that primarily targets the HIV-1 reverse transcriptase and hepatitis B virus . It is also effective against the herpes simplex virus-2 . The primary role of these targets is to facilitate the replication of the respective viruses within host cells.
Mode of Action
This compound, in its active form, this compound diphosphate, inhibits the activity of HIV-1 reverse transcriptase by competing with its natural nucleotide counterpart, deoxyadenosine 5’-triphosphate, for incorporation into newly synthesized viral DNA . Once incorporated, it leads to termination of DNA elongation and stops further DNA synthesis .
Biochemical Pathways
This compound’s action affects several biochemical pathways. It interferes with the HIV viral RNA-dependent DNA polymerase, resulting in the inhibition of viral replication . In the context of renal dysfunction, this compound-induced acute renal failure (TDF-I-ARF) has been associated with cellular accumulation and efflux, mitochondrial dysfunctions, oxidative and endoplasmic reticulum (ER) stress, and inflammation .
Pharmacokinetics
This compound, in its parent form, is associated with poor membrane permeability and low oral bioavailability . These prodrugs are designed to deliver the active metabolite to target cells more efficiently than TDF at lower doses, thereby reducing systemic exposure to this compound .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the viral load in HIV-infected patients . In phase 3 clinical trials, this compound presented similar efficacy to Efavirenz in treatment-naive HIV patients . In hepatitis B infected patients, after one year of this compound treatment, the viral DNA levels were undetectable . This compound has been associated with renal and bone toxicities .
Action Environment
Environmental factors such as temperature can influence the stability of this compound. For instance, thermal degradation at 60°C for 8 hours resulted in the formation of five different degradants of this compound Disoproxil Fumarate (TDF), potentially impacting the stability of TDF via different pathways . Additionally, the efficacy of this compound can be influenced by the presence of other antiviral drugs in the system .
Biochemical Analysis
Biochemical Properties
Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate . It interacts with various enzymes and proteins, particularly the reverse transcriptase enzyme of HIV, thereby inhibiting the replication of the virus .
Cellular Effects
This compound has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals . In hepatitis B infected patients, after one year of this compound treatment, the viral DNA levels were undetectable . Higher doses of this compound disoproxil fumarate (TDF), at dose of 300 mg or higher, are associated with an increased risk of acute renal failure (ARF) by decreasing outflow through the human organic anion transporter (hOAT) .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the reverse transcriptase enzyme of HIV, thereby preventing the replication of the virus . It is an actual nucleotide analog due to the presence of a phosphate group bound to the nitrogenous base .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits longer serum (17 hours) and intracellular (≥60 hours) half-lives than those of nucleoside analogues, which supports a flexible once-daily administration schedule .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study conducted on mice, this compound administration resulted in lower systemic exposures compared with subjects who received this compound disoproxil fumarate .
Metabolic Pathways
This compound is involved in various metabolic pathways. It modulates lipid metabolism by upregulating hepatic CD36 via PPAR-α activation .
Transport and Distribution
This compound is predominantly eliminated via the proximal tubules of the kidney . Drug transporters expressed in renal proximal tubule cells influence this compound plasma concentration and toxicity in the kidney .
Subcellular Localization
The subcellular localization of this compound is primarily within the cells where it exerts its antiviral effects. It is rapidly converted into this compound once inside cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir involves several key steps:
Ring Opening Condensation: The process begins with the ring opening condensation of 4-amino-5-nitro-6-chloropyrimidine with ®-propylene carbonate to form ®-4-[N-(2-hydroxypropyl)amino]-5-nitro-6-chloropyrimidine.
Reduction Cyclization: This intermediate undergoes reduction cyclization to produce ®-1-(6-chloropurine-9-yl)-2-propanol.
Ammonolysis: The next step involves ammonolysis to yield ®-1-(6-aminopurine-9-yl)-2-propanol.
Etherification and Hydrolysis: Finally, etherification and hydrolysis reactions are performed to obtain this compound.
Industrial Production Methods: In industrial settings, this compound disoproxil fumarate is synthesized by esterifying this compound with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst . The resulting this compound disoproxil is then converted into its pharmaceutically acceptable salts .
Chemical Reactions Analysis
Types of Reactions: Tenofovir undergoes various chemical reactions, including:
Reduction: Reduction reactions are involved in the synthesis of this compound from its intermediates.
Substitution: Substitution reactions are used in the preparation of this compound intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like tosyl chloride and diethyl phosphonate are employed in substitution reactions.
Major Products:
This compound Diphosphate: The active form that inhibits viral replication.
Intermediates: Various intermediates are formed during the synthesis of this compound, including ®-1-(6-aminopurine-9-yl)-2-propanol.
Scientific Research Applications
Tenofovir has a wide range of scientific research applications:
Comparison with Similar Compounds
- Tenofovir Disoproxil Fumarate
- This compound Alafenamide
- Emtricitabine
- Lamivudine
- Adefovir Dipivoxil
Properties
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOIRFVFHAKUTI-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040132 | |
Record name | Tenofovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tenofovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.87e+00 g/L | |
Record name | Tenofovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tenofovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Once tenofovir is activated by a bi-phosphorylation it acts as an antiviral acyclic nucleoside phosphonate. It is a potent inhibitor of the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase causing chain termination and the inhibition of viral synthesis. All these activities are attained by its competition with deoxyadenosine 5'-triphosphate in the generation of new viral DNA. Once tenofovir is incorporated in the chain, it induces a chain termination which in order inhibits viral replication. The safety of tenofovir relies on its low affinity towards the cellular DNA polymerase including the mitochondrial DNA polymerase gamma. | |
Record name | Tenofovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
147127-20-6 | |
Record name | Tenofovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147127-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenofovir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenofovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tenofovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENOFOVIR ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4HFE001U5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tenofovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
276 - 280 °C | |
Record name | Tenofovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tenofovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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